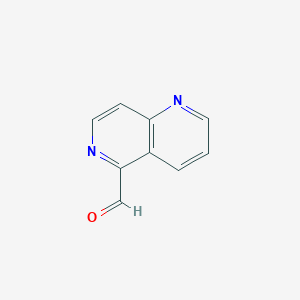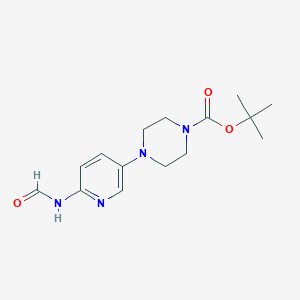
tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a pyridine ring with a formylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting 1,4-dibromobutane with ethylenediamine under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced by reacting the piperazine intermediate with 3-bromopyridine in the presence of a palladium catalyst.
Formylation: The formylamino group is introduced by reacting the pyridine derivative with formamide under acidic conditions.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formylamino group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formylamino group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new pharmaceuticals.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and activation.
Medicine:
- Potential applications in the development of new drugs targeting neurological disorders.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their function. The piperazine ring provides structural stability and enhances the compound’s binding affinity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the formylamino group, which may result in different binding properties and biological activities.
- tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets.
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Features a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.
Conclusion
tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis and a promising candidate for drug development and other industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(6-formamidopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)12-4-5-13(16-10-12)17-11-20/h4-5,10-11H,6-9H2,1-3H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPFPJIBZZKZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


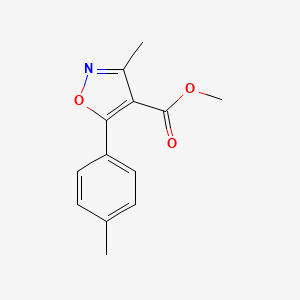
![2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine](/img/structure/B1398118.png)
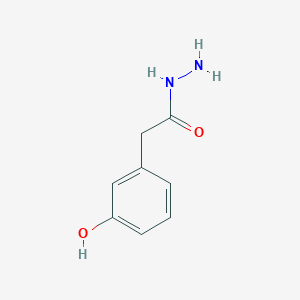
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)
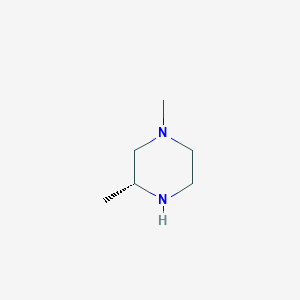
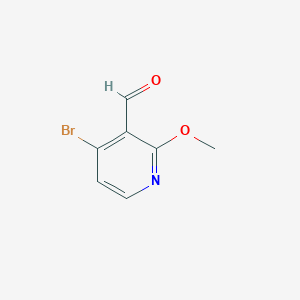
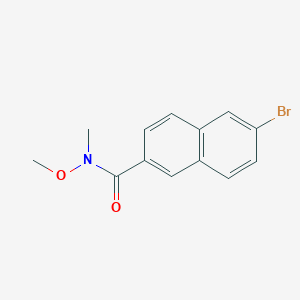
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)
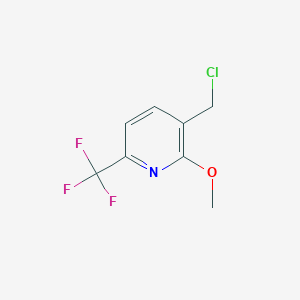
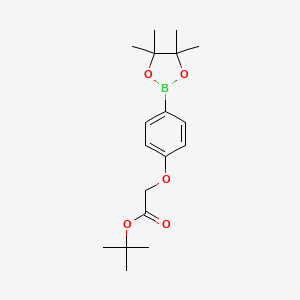

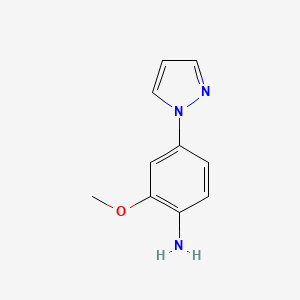
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)
